2,2,3,5,5,6,6-Heptamethyl-3-heptene
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Overview
Description
2,2,3,5,5,6,6-Heptamethyl-3-heptene is an organic compound with the molecular formula C14H28. It is a highly branched alkene, characterized by its unique structure where multiple methyl groups are attached to the heptene backbone. This compound is known for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5,5,6,6-Heptamethyl-3-heptene typically involves the alkylation of heptene with methyl groups. One common method is the catalytic dimerization of triptene, which produces this compound as a major product. This reaction is usually carried out at elevated temperatures (60-100°C) to optimize the yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to facilitate the addition of methyl groups to the heptene backbone. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,5,5,6,6-Heptamethyl-3-heptene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2,2,3,5,5,6,6-Heptamethyl-3-heptene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2,2,3,5,5,6,6-Heptamethyl-3-heptene involves its interaction with various molecular targets. Due to its highly branched structure, it can interact with enzymes and receptors in unique ways, potentially leading to specific biological effects. The pathways involved may include binding to hydrophobic pockets in proteins or disrupting lipid membranes .
Comparison with Similar Compounds
- 2,2,4,6,6-Pentamethyl-3-heptene
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Comparison: 2,2,3,5,5,6,6-Heptamethyl-3-heptene is unique due to its extensive methyl branching, which imparts distinct steric and electronic properties. Compared to 2,2,4,6,6-Pentamethyl-3-heptene, it has more methyl groups, leading to greater steric hindrance and potentially different reactivity. 2,2,6,6-Tetramethyl-3,5-heptanedione, on the other hand, is a diketone and exhibits different chemical behavior due to the presence of carbonyl groups .
Properties
CAS No. |
54845-26-0 |
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Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(E)-2,2,3,5,5,6,6-heptamethylhept-3-ene |
InChI |
InChI=1S/C14H28/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h10H,1-9H3/b11-10+ |
InChI Key |
RVZGQICOUDJTHV-ZHACJKMWSA-N |
Isomeric SMILES |
C/C(=C\C(C)(C)C(C)(C)C)/C(C)(C)C |
Canonical SMILES |
CC(=CC(C)(C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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